Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate
Overview
Description
Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate is an organic compound with the molecular formula C12H20N2O2 It is a derivative of glycine, where the amino group is substituted with a 2-cyanoethyl and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromoacetate with cyclopentylamine to form ethyl 2-(cyclopentylamino)acetate. This intermediate is then reacted with acrylonitrile under basic conditions to introduce the 2-cyanoethyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the ester or cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate can be compared with similar compounds such as:
Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate: Similar structure but with a phenyl group instead of a cyclopentyl group.
Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate: Contains a cyclopropyl group instead of a cyclopentyl group.
Uniqueness
The presence of the cyclopentyl group in this compound provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
IUPAC Name |
ethyl 2-[2-cyanoethyl(cyclopentyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-2-16-12(15)10-14(9-5-8-13)11-6-3-4-7-11/h11H,2-7,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSDLLBBIHAWMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCC#N)C1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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